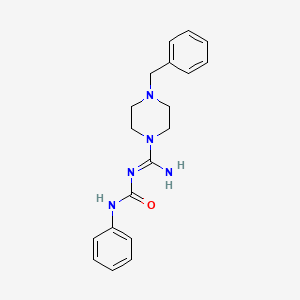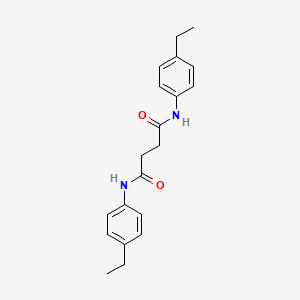
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA is a purine-based compound that has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase (PDE) which are involved in inflammation and cancer progression. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide also activates the adenosine A3 receptor, which has been shown to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has also been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in lab experiments include its high purity and stability, as well as its well-characterized mechanism of action. However, the limitations of using N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research on N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential in combination therapy with other anti-inflammatory and anti-cancer drugs. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of other diseases such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide is a promising compound that has shown potential therapeutic applications in various biochemical and physiological studies. Its well-characterized mechanism of action and its ability to inhibit enzymes and signaling pathways involved in inflammation and cancer progression make it a potential candidate for drug development. Further research is needed to fully understand the potential of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide in the treatment of various diseases and to optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide involves the reaction of 6-mercaptopurine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain pure N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-cancer properties. Studies have shown that N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylthio)acetamide can inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression, making it a potential candidate for drug development.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-9-3-4-11(5-10(9)2)20-12(21)6-22-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,20,21)(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOQCJADWXODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)





![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)



![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5717544.png)